molecular formula C8H6FN3O B7883970 5-fluoro-3-hydrazinylindol-2-one

5-fluoro-3-hydrazinylindol-2-one

Cat. No.: B7883970
M. Wt: 179.15 g/mol
InChI Key: GYZLCPDITNYCAI-UHFFFAOYSA-N
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Description

The compound identified as “5-fluoro-3-hydrazinylindol-2-one” is a chemical entity with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-hydrazinylindol-2-one involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-3-hydrazinylindol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties suitable for various applications .

Scientific Research Applications

5-fluoro-3-hydrazinylindol-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, this compound is explored for its therapeutic potential in treating various diseases. Additionally, it has applications in environmental research for monitoring and mitigating pollution, and in industrial research for developing new materials and processes.

Mechanism of Action

The mechanism of action of 5-fluoro-3-hydrazinylindol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds: 5-fluoro-3-hydrazinylindol-2-one can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530. These compounds share structural similarities but may differ in their specific applications and effects .

Uniqueness: Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .

Properties

IUPAC Name

5-fluoro-3-hydrazinylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZLCPDITNYCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=O)C(=C2C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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